molecular formula C19H22 B8626733 9-n-Hexylfluorene

9-n-Hexylfluorene

Cat. No.: B8626733
M. Wt: 250.4 g/mol
InChI Key: LZHSIVAEFPMRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-n-Hexylfluorene is a useful research compound. Its molecular formula is C19H22 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
9-n-Hexylfluorene is primarily used in the fabrication of organic light-emitting diodes (OLEDs). The polymer poly(9,9-di-n-hexylfluorene) exhibits excellent luminescent properties, making it suitable for display technologies. Its electroluminescent characteristics allow it to emit light efficiently when an electric current passes through it. Research indicates that this polymer can be used to form the active layer in OLEDs, contributing to devices with high brightness and color purity .

Photonic Devices
The compound's photoluminescence properties are also exploited in photonic devices. Studies have shown that poly(9,9-di-n-hexylfluorene) can be integrated into various optical devices, enhancing their performance due to its favorable light emission characteristics .

Nanocomposites
this compound is utilized in the development of nanocomposites, which combine organic polymers with inorganic nanoparticles to create materials with enhanced mechanical, thermal, and optical properties. These composites are being researched for applications in flexible electronics and advanced display technologies .

Photonics and Optoelectronics

Fluorescent Sensors
The compound's strong fluorescence makes it an excellent candidate for use in fluorescent sensors. These sensors can detect various biological and chemical analytes by measuring changes in fluorescence intensity or wavelength shifts upon interaction with target molecules .

Light Harvesting Systems
In solar energy applications, this compound derivatives have been investigated for their potential use in light-harvesting systems. Their ability to absorb light efficiently can enhance the performance of photovoltaic cells by improving charge separation and transport within the device .

Biochemical Applications

Biological Activity Studies
Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

Enzyme Inhibition
Molecular docking studies suggest that this compound derivatives may serve as effective enzyme inhibitors. For example, they have shown potential activity against enzymes involved in metabolic pathways, which could lead to developments in drug discovery and therapeutic applications.

Case Study 1: OLED Performance Enhancement

A study focused on poly(9,9-di-n-hexylfluorene) demonstrated its application in OLEDs where modifications to the polymer structure improved its efficiency and stability under operational conditions. The research highlighted how specific end-group modifications could enhance photoluminescence stability when subjected to thermal annealing .

Case Study 2: Antimicrobial Activity

Research on Schiff base derivatives synthesized from this compound showed significant antibacterial activity against various strains such as E. coli and Staphylococcus aureus. The study quantified the zone of inhibition and compared it with standard antibiotics, demonstrating its potential as a new antimicrobial agent.

Properties

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

9-hexyl-9H-fluorene

InChI

InChI=1S/C19H22/c1-2-3-4-5-10-15-16-11-6-8-13-18(16)19-14-9-7-12-17(15)19/h6-9,11-15H,2-5,10H2,1H3

InChI Key

LZHSIVAEFPMRNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of fluorene (33.2 g, 0.20 mol) in 300 mL THF at −78° C., n-butyllithium (2.5 M, 80 mL) was added dropwisely. The mixture was stirred at −50° C. for 45 minutes, and then cooled to −78° C. again and n-hexylbromide (33.0 g, 0.20 mol) in THF (25 mL) was added dropwise to the mixture. The solution was allowed to warm up to room temperature and stirred for 5 h. The mixture was then poured into water and extracted with ether. The organic extracts were washed with brine and dried over magnesium sulfate, and purified by silica gel column with hexane to give pure compound 2 (38 g, yield 76%).
Quantity
33.2 g
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reactant
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80 mL
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300 mL
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33 g
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25 mL
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0 (± 1) mol
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Yield
76%

Synthesis routes and methods II

Procedure details

In a 2 liter three-neck flask equipped with a stirrer and a thermometer, 100 g (0.6 mol) of fluorene was dissolved in 1 l of tetrahydrofuran and the flask was cooled sufficiently to −78° C. With an injector, 264 ml (1.32 mol) of 2.5M n-butyl lithium which was diluted in hexane was slowly added dropwise into the flask. When the addition of the same was finished, the above cooled temperature was maintained for thirty minutes, and then the flask was stirred at room temperature for one hour. Then again the resultant material was cooled down to −78° C. 88.44 ml (1.26 mol) of hexyl bromide was added into the flask using an injector. When the above procedure was finished, after keeping the temperature for thirty minutes, the flask was stirred at room temperature for 24 hours. When the reaction was finished, a small amount of cooled distilled water was poured to the resultant solution and the resultant solution was stirred for 2 to 3 minutes. When layers were separated, the organic layer was extracted using ether three times and it was washed by water several times. Then the resultant materials were dried using anhydrous magnesium sulfate and after removing the solvent, the resultant materials were purified with column, to obtain 132 g (88% t yield) of the entitled product as a pale yellowish viscous oil. 1H-NMR (CDCl3) δ 0.6-1.41 (m, 8H, CH2, 3H, CH3), 2.08-2.12 (m, 4H, CCH2), 4.07-4.18 (t, 1H, CH), 7.39-7.92 (m, 8H, Aromatic).
Quantity
100 g
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reactant
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Quantity
1 L
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solvent
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Quantity
264 mL
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reactant
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0 (± 1) mol
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solvent
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[Compound]
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resultant material
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0 (± 1) mol
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88.44 mL
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